molecular formula C22H14O4 B13792046 1,1'-(1,3-Phenylene)bis(2-phenylethanedione) CAS No. 25424-26-4

1,1'-(1,3-Phenylene)bis(2-phenylethanedione)

Cat. No.: B13792046
CAS No.: 25424-26-4
M. Wt: 342.3 g/mol
InChI Key: JXFFIJCCFUQFQC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-(1,3-Phenylene)bis(2-phenylethanedione) can be synthesized through various methods. One common synthetic route involves the reaction of isophthaloyl chloride with benzil in the presence of a base such as pyridine . The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of 1,1’-(1,3-Phenylene)bis(2-phenylethanedione) often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1,1’-(1,3-Phenylene)bis(2-phenylethanedione) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,1’-(1,3-Phenylene)bis(2-phenylethanedione) has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1,1’-(1,3-Phenylene)bis(2-phenylethanedione) involves its interaction with various molecular targets. The compound’s aromatic structure allows it to intercalate into DNA, potentially disrupting cellular processes. Additionally, its ability to undergo redox reactions may contribute to its biological activity by generating reactive oxygen species (ROS) that can induce cell damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(1,3-Phenylene)bis(2-phenylethanedione) is unique due to its 1,3-phenylene bridge, which imparts distinct chemical and physical properties compared to its 1,4-phenylene analogs.

Properties

CAS No.

25424-26-4

Molecular Formula

C22H14O4

Molecular Weight

342.3 g/mol

IUPAC Name

1-[3-(2-oxo-2-phenylacetyl)phenyl]-2-phenylethane-1,2-dione

InChI

InChI=1S/C22H14O4/c23-19(15-8-3-1-4-9-15)21(25)17-12-7-13-18(14-17)22(26)20(24)16-10-5-2-6-11-16/h1-14H

InChI Key

JXFFIJCCFUQFQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)C2=CC(=CC=C2)C(=O)C(=O)C3=CC=CC=C3

Origin of Product

United States

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